N-(benzamidomethyl)benzamide
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Overview
Description
N-(benzamidomethyl)benzamide is an organic compound characterized by the presence of two benzamide groups connected via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(benzamidomethyl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and mild reaction conditions.
Another method involves the benzamidomethylation of thiols, amines, and carboxylic acids using (benzamidomethyl)triethylammonium chloride in the presence of triethylamine at a pH greater than 9 . This reaction is typically carried out in water or ethanol/water solutions at room temperature.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(benzamidomethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with inorganic nucleophiles such as sodium azide and potassium cyanide to form benzamidomethyl azide and benzamidomethyl cyanide, respectively.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, it is likely to undergo such reactions under appropriate conditions due to the presence of amide groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, potassium thiocyanate, and sodium iodide.
Oxidation and Reduction: Potential reagents could include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products
Scientific Research Applications
N-(benzamidomethyl)benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(benzamidomethyl)benzamide involves its ability to act as a benzamidomethylating agent. This involves the transfer of the benzamidomethyl group to nucleophilic sites on target molecules. The molecular targets and pathways can vary depending on the specific application, such as enzyme inhibition or interaction with DNA .
Comparison with Similar Compounds
Similar Compounds
N-benzimidazol-2yl benzamide: Used as an allosteric activator of human glucokinase.
2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: Known for their antioxidant and antibacterial activities.
Uniqueness
N-(benzamidomethyl)benzamide is unique due to its dual benzamide structure connected by a methylene bridge, which imparts specific reactivity and versatility in various chemical reactions. Its ability to act as a benzamidomethylating agent makes it valuable in synthetic chemistry and pharmaceutical research.
Properties
CAS No. |
1575-94-6 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-(benzamidomethyl)benzamide |
InChI |
InChI=1S/C15H14N2O2/c18-14(12-7-3-1-4-8-12)16-11-17-15(19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,18)(H,17,19) |
InChI Key |
IOSFAIUBCYDISE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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